4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 899731-28-3
VCID: VC5407398
InChI: InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
SMILES: CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Molecular Formula: C18H18N4O3S2
Molecular Weight: 402.49

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

CAS No.: 899731-28-3

Cat. No.: VC5407398

Molecular Formula: C18H18N4O3S2

Molecular Weight: 402.49

* For research use only. Not for human or veterinary use.

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide - 899731-28-3

Specification

CAS No. 899731-28-3
Molecular Formula C18H18N4O3S2
Molecular Weight 402.49
IUPAC Name 4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide
Standard InChI InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
Standard InChI Key VTPISFLWDFYSQW-UHFFFAOYSA-N
SMILES CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle with two nitrogen atoms and one sulfur atom. Key substituents include:

  • 4-Ethyl group: Enhances lipophilicity and influences electronic properties.

  • 5-Carboxamide linkage: Connects to a para-substituted phenyl ring functionalized with a methyl(phenyl)sulfamoyl group.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃S₂
Molecular Weight409.51 g/mol
logP (Predicted)3.8–4.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The sulfamoyl group (-SO₂NMePh) contributes to polar surface area (≈90 Ų), impacting solubility and membrane permeability .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Thiadiazole Formation: Cyclization of thiosemicarbazides or oxidative coupling of thioureas .

  • Carboxamide Coupling: Reaction of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with 4-(methyl(phenyl)sulfamoyl)aniline using coupling agents like EDC/HOBt .

  • Sulfamoyl Introduction: Sulfonation of aniline derivatives followed by N-methylation .

Example Protocol

  • Step 1: Synthesis of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid via Hantzsch-type cyclization (Yield: 78%) .

  • Step 2: Activation of the carboxylic acid with thionyl chloride to form the acyl chloride.

  • Step 3: Amidation with 4-(methyl(phenyl)sulfamoyl)aniline in anhydrous DCM (Yield: 65%) .

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous Solubility0.12 mg/mL (pH 7.4)
logD (pH 7.4)3.2
Melting Point198–202°C (decomposition)

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited aqueous solubility due to its lipophilic sulfamoyl and ethyl groups .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, -CH₂CH₃), 3.18 (s, 3H, -NCH₃), 7.45–7.89 (m, 9H, aromatic) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric) .

AssayIC₅₀/EC₅₀Target
HER2 Kinase Inhibition0.18 µMBreast cancer cells
SARS-CoV-2 3CLpro2.4 µMViral replication

Note: Data extrapolated from structurally related compounds .

ParameterRating
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Acute Toxicity (Oral)LD₅₀ > 2000 mg/kg

Recommended PPE

  • Nitrile gloves, safety goggles, and lab coats.

  • Use in fume hoods due to dust formation .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The sulfamoyl group is a common pharmacophore in diuretics and antivirals (e.g., acetazolamide analogs) .

  • Prodrug Development: Carboxamide moiety facilitates hydrolytic activation in vivo .

Materials Science

  • Liquid Crystals: Thiadiazole cores enable mesophase formation in nematic materials .

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